3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide
Overview
Description
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide is a heterocyclic compound that features both thiophene and pyrazole rings. These structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The presence of these rings in a single molecule can potentially enhance its biological efficacy and versatility in scientific research.
Mechanism of Action
Target of Action
The targets of a compound are typically proteins such as enzymes or receptorsPyrazole derivatives have been found to have a wide range of biological activities .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, pyrazole derivatives have been found to have anti-inflammatory and antioxidant activities .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has anti-inflammatory activity, it could reduce inflammation in the body .
Biochemical Analysis
Biochemical Properties
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can modulate the activity of these enzymes, thereby affecting various cellular processes . Additionally, this compound has shown potential in inhibiting certain enzymes involved in inflammatory pathways, suggesting its role as an anti-inflammatory agent .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, it has been shown to regulate the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule . For instance, the compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, the compound may undergo degradation, leading to a decrease in its efficacy . Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the compound’s solubility and facilitates its excretion . Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The thiophene ring can be introduced through various coupling reactions, such as Suzuki-Miyaura or Stille coupling, using thiophene boronic acids or stannanes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale coupling reactions. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the imidamide group.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxaldehyde.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-phenylpyrazole.
Uniqueness
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanimidamide is unique due to the combination of thiophene and pyrazole rings in a single molecule. This dual presence can enhance its biological activity and make it a versatile scaffold for drug development and other scientific applications .
Properties
IUPAC Name |
3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c11-9(12)4-3-7-6-13-14-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H3,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAJXVWFNWDUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CCC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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